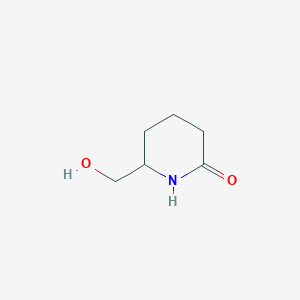

6-(Hydroxymethyl)piperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(hydroxymethyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-4-5-2-1-3-6(9)7-5/h5,8H,1-4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOQVTPKGUXWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561085 | |

| Record name | 6-(Hydroxymethyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174419-15-9 | |

| Record name | 6-(Hydroxymethyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(hydroxymethyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-(Hydroxymethyl)piperidin-2-one: A Technical Guide to Properties, Synthesis, and Applications

Topic: Physical and Chemical Properties of "6-(Hydroxymethyl)piperidin-2-one" Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-(Hydroxymethyl)piperidin-2-one (CAS: 174419-15-9 for racemic; 128726-47-6 for S-isomer) is a functionalized

This guide provides a rigorous analysis of its physicochemical profile, synthetic methodologies, and reactivity patterns, designed to support researchers in optimizing its use in drug discovery workflows.

Molecular Architecture & Identification

The compound exists as a chiral molecule.[2] The (S)-enantiomer is derived from L-amino acids (e.g., L-aminoadipic acid or L-glutamic acid via chain extension), preserving the stereochemical integrity essential for biological activity.

Table 1: Chemical Identity & Identifiers

| Parameter | Detail |

| IUPAC Name | 6-(Hydroxymethyl)piperidin-2-one |

| Common Synonyms | 6-Hydroxymethyl-2-piperidone; 6-Hydroxymethyl-valerolactam |

| CAS Number (Racemic) | 174419-15-9 |

| CAS Number ((S)-Isomer) | 128726-47-6 |

| Molecular Formula | C |

| Molecular Weight | 129.16 g/mol |

| SMILES | O=C1CCCC(CO)N1 |

| Chiral Center | C6 (Alpha to Nitrogen) |

Physicochemical Profile

Understanding the physical state and solubility profile is critical for assay development and formulation. The presence of the hydroxymethyl group significantly alters the properties compared to the unsubstituted 2-piperidone, primarily by increasing polarity and hydrogen-bonding capability.

Table 2: Physical and Chemical Properties

| Property | Value / Description | Note |

| Physical State | Solid (White to off-white powder) | Hygroscopic nature observed in crude forms. |

| Melting Point | 95°C - 98°C (Predicted/Typical) | significantly higher than 2-piperidone (39°C) due to H-bonding. |

| Boiling Point | ~346.4°C ± 15.0°C (at 760 mmHg) | Calculated value; decomposes at high temp. |

| Density | 1.098 ± 0.06 g/cm³ | Predicted.[3] |

| Solubility | High: Water, Methanol, DMSO, EthanolLow: Hexane, Diethyl Ether | Amphiphilic but leans towards polar solvents. |

| pKa (Lactam NH) | ~14.4 | Weakly acidic; deprotonation requires strong base (e.g., NaH). |

| pKa (Alcohol OH) | ~16.0 | Typical primary alcohol acidity. |

| LogP | -0.7 to -0.46 | Hydrophilic; suitable for aqueous phase reactions. |

Synthetic Pathways & Manufacturing

The synthesis of 6-(hydroxymethyl)piperidin-2-one typically follows two main strategies: the cyclization of amino acid derivatives or the ring manipulation of carbohydrate/chiral pool precursors.

The Aminoadipic Acid Route (Chiral Pool)

The most direct biosynthetic-mimetic route utilizes L-

-

Esterification: The

-carboxylic acid is selectively esterified or the -

Cyclization: Thermal or acid-catalyzed cyclization yields the 6-oxopipecolic acid ester (6-oxopiperidine-2-carboxylate).

-

Reduction: Selective reduction of the ester moiety (using NaBH

or LiBH

The Glutamate Chain Extension

Starting from L-Glutamic acid :

-

Protection of amine and

-carboxylic acid. -

Arndt-Eistert homologation or similar chain extension of the side chain to reach the 6-carbon skeleton.

-

Cyclization and deprotection.[4]

Visualization: Synthetic Logic Flow

Caption: Primary synthetic workflow from chiral amino acid precursors to the target lactam alcohol.

Chemical Reactivity & Derivatization

The molecule presents three distinct sites for chemical modification, enabling its use as a versatile scaffold.

O-Functionalization (Primary Alcohol)

-

Oxidation: Swern or Dess-Martin oxidation yields the aldehyde, a critical intermediate for Wittig reactions to extend the carbon chain (e.g., in indolizidine synthesis).

-

Substitution: Conversion to a mesylate (MsCl/Et

N) or tosylate creates a leaving group for nucleophilic displacement, often used to close a second ring onto the nitrogen. -

Protection: Standard silyl ethers (TBS, TBDPS) or benzyl ethers are used to mask the alcohol during harsh lactam manipulations.

N-Functionalization (Lactam Amide)

-

Alkylation: Treatment with NaH followed by an alkyl halide allows functionalization of the nitrogen. This is the key step in connecting the scaffold to other pharmacophores.

-

Imide Formation: Reaction with anhydrides or acid chlorides.

Ring Transformations

-

Hydrolysis: Strong acid (6N HCl, reflux) opens the lactam ring back to the amino acid/alcohol derivative (6-hydroxy-2-aminohexanoic acid).

-

Reduction: Reduction with LiAlH

converts the lactam carbonyl to a methylene group, yielding the piperidine ring (2-hydroxymethylpiperidine).

Visualization: Reactivity Map

Caption: Divergent reactivity profile showing key functionalization pathways for drug design.

Experimental Protocols

The following protocol describes the reduction of methyl 6-oxopipecolate to 6-(hydroxymethyl)piperidin-2-one, a standard procedure ensuring high enantiomeric purity.

Protocol: Selective Reduction of Ester in Presence of Lactam

Objective: Convert the methyl ester to the primary alcohol without reducing the lactam carbonyl.

Reagents:

-

Methyl (S)-6-oxopiperidine-2-carboxylate (1.0 eq)

-

Sodium Borohydride (NaBH

, 3.0 eq) -

Lithium Chloride (LiCl, 3.0 eq) - Enhances reactivity of borohydride

-

Ethanol (Absolute) and THF (Dry)

Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Dissolve Methyl (S)-6-oxopiperidine-2-carboxylate (5.0 g, 31.8 mmol) in dry THF (50 mL) and absolute Ethanol (50 mL). Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add LiCl (4.0 g, 95.4 mmol) and stir for 10 minutes until dissolved.

-

Reduction: Add NaBH

(3.6 g, 95.4 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. -

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (10% MeOH in DCM, stain with Ninhydrin or PMA).

-

Quenching: Cool back to 0°C. Acidify carefully to pH ~4 with 10% citric acid or 1N HCl to quench excess hydride.

-

Extraction: Concentrate under reduced pressure to remove volatiles. Dissolve residue in water (20 mL) and extract continuously with ethyl acetate or chloroform/isopropanol (3:1) if the product is highly water-soluble.

-

Purification: Dry organic layer over Na

SO

Expected Yield: 75–85% as a white solid.

Applications in Drug Discovery

The 6-(hydroxymethyl)piperidin-2-one scaffold is a "privileged structure" in medicinal chemistry.

-

Indolizidine Alkaloids: It serves as the A-ring precursor for the synthesis of (-)-Swainsonine and its analogs, which are potent glycosidase inhibitors with anticancer and immunomodulatory activity.

-

Peptidomimetics: The lactam ring constrains the backbone conformation, mimicking the

-turn of peptides. The hydroxymethyl group allows for the attachment of side-chain mimetics. -

Beta-Lactamase Inhibitors: Derivatives of this scaffold have been explored as non-beta-lactam inhibitors of serine beta-lactamases, conferring resistance stability.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this derivative is limited, standard precautions for piperidone derivatives apply.

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Signal Word: Warning.

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Store at 2–8°C (Refrigerate). Hygroscopic—keep tightly sealed under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can catalyze hydrolysis or degradation.

References

-

Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one . Acta Crystallographica Section E, 2023.

-

6-Hydroxymethyl Indolizidin-2-one Amino Acid Synthesis . PubMed, 2021.

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid . CSIR-NIScPR, 2024.

-

PubChem Compound Summary: (S)-6-(Hydroxymethyl)piperidin-2-one . National Center for Biotechnology Information.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . International Journal of Molecular Sciences, 2023.

Sources

- 1. (S)-6-(Hydroxymethyl)piperidin-2-one | C6H11NO2 | CID 10855475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. lookchem.com [lookchem.com]

- 4. Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure | MDPI [mdpi.com]

Technical Guide: 6-(Hydroxymethyl)piperidin-2-one

[1][2][3]

Executive Summary

6-(Hydroxymethyl)piperidin-2-one is a chiral, six-membered lactam scaffold of significant utility in medicinal chemistry and asymmetric synthesis.[1][2][3] Structurally, it represents a constrained amino alcohol, sharing homology with iminosugars and serving as a rigid core for peptidomimetics.[1][2][4] Its value lies in its ability to lock pharmacophores into specific spatial orientations, particularly in the design of Janus Kinase (JAK) inhibitors and

This guide details the structural definition, validated synthetic protocols, and analytical characterization of this molecule, prioritizing high-integrity methodologies for drug development applications.[1][2][4]

Part 1: Structural Analysis & IUPAC Nomenclature[2][3]

Definitive Nomenclature

The IUPAC name 6-(Hydroxymethyl)piperidin-2-one is derived systematically:

-

Parent Heterocycle: Piperidine (fully saturated six-membered nitrogen ring).[1][2]

-

Principal Functional Group: Ketone at position 2 (Lactam).[1][2][4] This takes precedence, defining the suffix "-one" and the numbering start point.

-

Substituent: A hydroxymethyl group (-CH

OH) at position 6.[1][2][3][5]

Stereochemistry: The C6 position is a chiral center.[2][6] The biological and synthetic relevance usually focuses on the enantiomers derived from the chiral pool:

-

(S)-6-(Hydroxymethyl)piperidin-2-one: Derived from L-

-aminoadipic acid or L-glutamic acid surrogates.[1][2] -

(R)-6-(Hydroxymethyl)piperidin-2-one: Often synthesized via asymmetric dihydroxylation or from D-amino acids.[1][2]

Structural Visualization

The following diagram illustrates the ring numbering and the steric environment of the (S)-enantiomer.

Part 2: Synthetic Pathways[1][3][8]

Researchers typically access this scaffold via two primary routes: Biomimetic Cyclization (from L-

Route A: The Aminoadipic Acid Cyclization (Direct Route)

This route mimics the biosynthetic pathway of lysine degradation.[1][2] It is the most direct method for accessing the (S)-enantiomer.[1][2]

Mechanism:

-

Starting Material: L-

-Aminoadipic acid (homoglutamic acid).[1][2] -

Esterification: Protection of the carboxyl groups (typically dimethyl ester).[1][2]

-

Selective Reduction: The

-ester is reduced to the alcohol.[2] -

Cyclization: Spontaneous or base-catalyzed lactamization between the

-amine and the

Protocol Summary:

| Step | Reagents | Conditions | Outcome |

|---|

| 1. Activation | SOCl

Route B: The Aspartic Acid Extension (Synthetic Route)

When L-aminoadipic acid is scarce, L-Aspartic acid (4 carbons) is used.[1][2][4] This requires a 2-carbon chain extension (Wittig reaction) to form the 6-membered ring.[1][2]

Part 3: Medicinal Chemistry Applications[3][7][9][10]

Peptidomimetics and Beta-Turn Scaffolds

The 6-(hydroxymethyl)piperidin-2-one scaffold is a "constrained" analogue of amino acids.[1][2]

-

Conformational Lock: The lactam ring restricts the rotation of the N-C

bond ( -

Utility: It serves as a replacement for the i+1 and i+2 residues in peptide loops, stabilizing bioactive conformations in protease inhibitors.[2][4]

Kinase Inhibition (JAK Family)

In drug discovery, this scaffold appears in inhibitors of Janus Kinases (JAK).[1][2][4] The lactam nitrogen acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor, mimicking the hinge-binding motif of ATP.[2][4]

-

Binding Mode: The hydroxymethyl group often projects into the solvent-exposed region or interacts with ribose-binding residues, improving solubility and selectivity.[2]

Part 4: Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical data must be verified. The absence of the characteristic ABX pattern in

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl

| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |

| NH (Lactam) | 6.0 - 7.5 | Broad Singlet | Exchangeable; confirms cyclization.[1][2] |

| H-6 (Chiral Center) | 3.5 - 3.7 | Multiplet | Diagnostic for the methine proton adjacent to N. |

| CH | 3.4 - 3.8 | ABX / Multiplet | Diastereotopic protons; confirms reduction of ester.[1][2] |

| Ring CH | 2.2 - 2.4 | Multiplet | Adjacent to Carbonyl (deshielded).[1][2][4] |

| Ring CH | 1.5 - 2.0 | Multiplet | Ring methylene envelope.[1][2][4] |

Mass Spectrometry (ESI-MS)[2][3][5]

References

-

Synthesis from L-Aminoadipic Acid: Moloney, M. G., et al. (1995).[1][2][4] Pyroglutamic acid derivatives: The synthesis of functionalised piperidines. Tetrahedron Letters. [Link]

-

PubChem Compound Summary: National Center for Biotechnology Information.[1][2] (2024).[2][4][7][8] PubChem Compound Summary for CID 10855475, (S)-6-(Hydroxymethyl)piperidin-2-one. [Link][1][2][4]

-

Application in Kinase Inhibitors: Cui, Y., et al. (2023).[1][2][4] Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis. [Link][1][2][4]

Sources

- 1. PubChemLite - (6r)-6-(hydroxymethyl)piperidin-2-one (C6H11NO2) [pubchemlite.lcsb.uni.lu]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 6-Hydroxymethyl Indolizidin-2-one Amino Acid Synthesis, Conformational Analysis, and Biomedical Application as Dipeptide Surrogates in Prostaglandin-F2α Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

The Piperidinone Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidinone nucleus, a six-membered heterocyclic ketone, represents a cornerstone in medicinal chemistry. Its inherent structural features and synthetic tractability have established it as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. This guide provides an in-depth exploration of the profound biological significance of piperidinone derivatives. We will dissect their diverse therapeutic applications, from targeted cancer therapies and neuroprotective agents to novel antimicrobial and antiviral compounds. This document moves beyond a mere recitation of facts, offering a causal analysis of experimental design, detailed step-by-step protocols for key biological assays, and a forward-looking perspective on the untapped potential of this remarkable chemical entity. Our objective is to furnish researchers and drug development professionals with a comprehensive and actionable resource to accelerate the journey of piperidinone-based compounds from laboratory benches to clinical applications.

The Piperidinone Scaffold: A Structural and Synthetic Overview

The piperidinone ring system is a versatile building block in organic synthesis, serving as a precursor to the ubiquitous piperidine moiety found in numerous natural products and pharmaceuticals.[1][2] Its reactivity, primarily centered around the ketone functionality and the nitrogen atom, allows for a wide array of chemical modifications, leading to a vast chemical space of derivatives with diverse pharmacological profiles.

Key Synthetic Strategies: Building the Core

The construction of the piperidinone ring is often achieved through classic named reactions, providing robust and scalable routes to the core structure.

The Mannich reaction is a multicomponent reaction that forms a β-amino carbonyl compound from an aldehyde, a primary or secondary amine, and a ketone.[3][4] This reaction is particularly well-suited for the synthesis of 4-piperidone derivatives.

Experimental Protocol: Synthesis of a Substituted 4-Piperidone via Mannich Condensation

This protocol outlines the general procedure for the synthesis of 2,6-diaryl-4-piperidone derivatives.

Materials:

-

Substituted aromatic aldehyde (2 equivalents)

-

Ketone with α-hydrogens (e.g., acetone, 1 equivalent)

-

Ammonium acetate (1 equivalent)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst, optional)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted aromatic aldehyde (2 eq.) and the ketone (1 eq.) in ethanol.

-

Addition of Amine Source: Add ammonium acetate (1 eq.) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours depending on the substrates.

-

Isolation of Product: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce precipitation of the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure 4-piperidone derivative.[5]

The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[6] This reaction is instrumental in synthesizing α,β-unsaturated piperidinone derivatives, which often serve as important intermediates for further functionalization or as bioactive molecules themselves.[7][8]

Experimental Protocol: Synthesis of a 3,5-Bis(benzylidene)-4-piperidone

This protocol describes the base-catalyzed condensation of a 4-piperidone with an aromatic aldehyde.

Materials:

-

N-substituted-4-piperidone (1 equivalent)

-

Aromatic aldehyde (e.g., benzaldehyde, 2.2 equivalents)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (catalyst)

-

Ethanol or Methanol (solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

Reaction Setup: Dissolve the N-substituted-4-piperidone (1 eq.) in ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Base and Aldehyde Addition: Cool the solution in an ice bath. Slowly add an aqueous solution of NaOH or KOH. To this basic solution, add the aromatic aldehyde (2.2 eq.) dropwise while maintaining the low temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature. The reaction is often complete within a few hours, which can be monitored by the formation of a precipitate.

-

Product Isolation: Collect the precipitated product by vacuum filtration.

-

Washing and Drying: Wash the solid with cold water until the filtrate is neutral, followed by a wash with cold ethanol. Dry the product in a desiccator or a vacuum oven.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Piperidinone Derivatives in Oncology: A Paradigm of Targeted Therapy

The piperidinone scaffold has emerged as a particularly fruitful starting point for the development of novel anticancer agents.[9] These derivatives have been shown to modulate a variety of cancer-relevant pathways, with the inhibition of the MDM2-p53 protein-protein interaction being a prominent example.[10]

Mechanism of Action: Restoring the Guardian of the Genome - p53

In many cancers with wild-type p53, the tumor suppressor function of p53 is abrogated by its interaction with the murine double minute 2 (MDM2) oncoprotein.[4] MDM2 binds to p53, promoting its degradation through the ubiquitin-proteasome pathway.[4] Piperidinone-based inhibitors have been designed to fit into the p53-binding pocket of MDM2, thereby disrupting this interaction. This leads to the stabilization and activation of p53, resulting in cell cycle arrest, apoptosis, and senescence in cancer cells.[10][11][12]

Signaling Pathway: MDM2-p53 Inhibition by Piperidinone Derivatives

Caption: MDM2-p53 pathway and its modulation by piperidinone inhibitors.

Evaluation of Anticancer Activity: Key Experimental Protocols

A battery of in vitro assays is employed to characterize the anticancer potential of novel piperidinone derivatives.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

Materials:

-

Cancer cell line of interest (e.g., HCT-116, MCF-7)[13]

-

96-well microtiter plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

Test piperidinone derivatives dissolved in DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidinone derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[14]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Caspases are a family of proteases that play a crucial role in programmed cell death (apoptosis). The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[15]

Experimental Protocol: Caspase-3/7 Activity Assay

Materials:

-

Cancer cells treated with piperidinone derivatives

-

Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)[1]

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compounds as described for the MTT assay.

-

Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.

-

Assay: Add 100 µL of the caspase-glo 3/7 reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Table 1: Anticancer Activity of Representative Piperidinone Derivatives

| Compound | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| AM-8553 | MDM2-p53 | SJSA-1 | 0.073 | [4] |

| Compound 23 | MDM2-p53 | SJSA-1 | N/A (96% TGI at 100 mg/kg) | [4] |

| EF24 | IKKβ | Lung, Breast, Ovarian, Cervical | N/A | [2][16] |

| 2608 | Proteasome | Lymphoma, Colon | Low µM to nM range | [15] |

| 2610 | Proteasome | Lymphoma, Colon | Low µM to nM range | [15] |

Neuroprotective Potential of Piperidinone Derivatives

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function.[17] Piperidinone derivatives have shown promise as neuroprotective agents by targeting key pathological processes in these diseases.

Mechanism of Action: Combating Amyloid-β Aggregation and Neuroinflammation

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides into senile plaques.[18] Certain 2-piperidone derivatives have been shown to inhibit the self-aggregation of Aβ. Additionally, neuroinflammation, mediated by activated microglia, plays a significant role in the progression of neurodegenerative diseases. Piperidinone derivatives have demonstrated anti-inflammatory properties in microglial cells.

Workflow: Evaluation of Neuroprotective Piperidinone Derivatives

Caption: Experimental workflow for evaluating neuroprotective piperidinone derivatives.

Key Experimental Protocols for Neuroprotection

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro. ThT exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Experimental Protocol: Thioflavin T Assay

Materials:

-

Aβ₁₋₄₂ peptide

-

Hexafluoroisopropanol (HFIP)

-

Thioflavin T (ThT)

-

Phosphate buffer (pH 7.4)

-

96-well black plates with a clear bottom

-

Fluorometric microplate reader

Procedure:

-

Aβ Preparation: Dissolve Aβ₁₋₄₂ peptide in HFIP to ensure it is in a monomeric state. Lyophilize the solution to remove HFIP. Reconstitute the peptide in a suitable buffer (e.g., phosphate buffer) to the desired concentration.

-

Incubation: In a 96-well plate, incubate the Aβ solution with and without the test piperidinone derivatives at various concentrations.

-

ThT Addition: At specified time points, add ThT solution to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~480 nm.

-

Data Analysis: A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of Aβ aggregation.

BV-2 cells are an immortalized murine microglia cell line commonly used to study neuroinflammation. Lipopolysaccharide (LPS) is used to induce an inflammatory response.

Experimental Protocol: Anti-inflammatory Assay

Materials:

-

BV-2 microglial cells

-

Lipopolysaccharide (LPS)

-

Griess reagent for nitric oxide (NO) measurement

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)

-

24-well plates

Procedure:

-

Cell Seeding and Treatment: Seed BV-2 cells in 24-well plates. Pre-treat the cells with various concentrations of the piperidinone derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitric Oxide Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent according to the manufacturer's protocol.

-

Cytokine Measurement: Measure the levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant using specific ELISA kits.[19]

-

Data Analysis: A reduction in NO and pro-inflammatory cytokine levels in the presence of the test compound indicates anti-inflammatory activity.

Antimicrobial and Antiviral Applications

Piperidinone derivatives have also demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses, making them attractive candidates for the development of new anti-infective agents.[1][20][21][22]

Antibacterial Activity

Several studies have reported the antibacterial activity of piperidinone derivatives against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Enterobacter sp.) bacteria.[21][23] Curcumin analogues based on the 4-piperidone scaffold have shown notable antibacterial effects.[23]

Antiviral Activity

The piperidinone scaffold has been incorporated into molecules with activity against a range of viruses, including influenza A/H1N1. The introduction of fluorine atoms into the piperidinone structure has been shown to enhance antiviral properties.

Conclusion and Future Perspectives

The piperidinone core has unequivocally demonstrated its value as a privileged scaffold in drug discovery. The synthetic accessibility and the ability to readily introduce diverse substituents have allowed for the exploration of a vast chemical space, leading to the identification of potent and selective modulators of various biological targets. The success of piperidinone-based MDM2-p53 inhibitors in preclinical and clinical studies highlights the therapeutic potential of this class of compounds in oncology. Furthermore, the emerging evidence of their efficacy in neurodegenerative diseases and as anti-infective agents opens up new avenues for research and development.

Future efforts in this field should focus on:

-

Structure-Based Drug Design: Leveraging co-crystal structures of piperidinone derivatives with their target proteins to design next-generation inhibitors with improved potency and selectivity.

-

Expansion of Therapeutic Applications: Exploring the potential of piperidinone derivatives against a wider range of diseases, including metabolic and inflammatory disorders.

-

Development of Novel Synthetic Methodologies: Devising more efficient and stereoselective synthetic routes to access novel piperidinone analogues.

-

Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies early in the drug discovery process to identify candidates with favorable drug-like properties.

References

- ResearchGate. (n.d.). piperidone analogs: synthesis and their diverse biological applications.

- Fatima, S., Mansha, A., Khan, S. G., Hussain, S. M., & Irfan, A. (2025). Asymmetric Mannich reaction enabled synthesis of alkaloids. Molecular Diversity.

- (n.d.).

- PubMed. (n.d.). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity.

- (n.d.).

- ResearchGate. (n.d.). Structures of piperidone derivatives exhibiting antiviral activity.

- (n.d.). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.

- National Institutes of Health. (n.d.). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction.

- ResearchGate. (2019). Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives.

- PubMed. (2018). The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy.

- National Institutes of Health. (n.d.). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines.

- Jordan Journal of Chemistry (JJC). (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains.

- PubMed. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2-p53 Interaction.

- MDPI. (n.d.). RETRACTED: Design and Synthesis of Novel 5-((3-(Trluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies.

- National Institutes of Health. (2022). Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines.

- MDPI. (n.d.). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria.

- (n.d.). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors.

- (2023).

- ResearchGate. (2020). Synthesis and antibacterial activity of 4-piperidone curcumin analogues against gram-positive and gram-negative bacteria.

- ACG Publications. (n.d.). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives.

- ResearchGate. (n.d.). Biological activities of piperidine alkaloids.

- (n.d.). Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction.

- ResearchGate. (2026). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives.

- (2026).

- National Institutes of Health. (2025). Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones.

- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.

- National Institutes of Health. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.

- National Institutes of Health. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction.

- ResearchGate. (2025). Synthesis, spectroscopic and crystallographic characterization, and computational analysis of novel piperidone derivatives functionalized with thiazolidinone scaffolds.

- Google Patents. (n.d.). WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease.

- (2025).

- PubMed. (n.d.). A tryptophanol-derived oxazolopiperidone lactam is cytotoxic against tumors via inhibition of p53 interaction with murine double minute proteins.

- Benchchem. (n.d.). Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents.

- National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents.

- MDPI. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases.

- Journal of the American Chemical Society. (n.d.). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Retrieved from Journal of the American Chemical Society.

- Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References.

- Wikipedia. (n.d.). Claisen–Schmidt condensation.

- National Institutes of Health. (n.d.). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease.

- National Institutes of Health. (n.d.). Exploration of Noncovalent Interactions, Chemical Reactivity, and Nonlinear Optical Properties of Piperidone Derivatives: A Concise Theoretical Approach.

- (2020).

Sources

- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 2. researchgate.net [researchgate.net]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-Inflammatory Activity of Bee Venom in BV2 Microglial Cells: Mediation of MyD88-Dependent NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. revvity.com [revvity.com]

- 17. Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. revvity.com [revvity.com]

An In-depth Technical Guide to the Enantiomers of 6-(Hydroxymethyl)piperidin-2-one

Abstract

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, prized for its favorable physicochemical properties and metabolic stability. The introduction of stereocenters into the piperidine ring, creating chiral molecules, offers a powerful strategy for refining pharmacological activity, enhancing target selectivity, and optimizing pharmacokinetic profiles. This technical guide provides a comprehensive exploration of the enantiomers of 6-(hydroxymethyl)piperidin-2-one, a chiral piperidinone with significant potential as a versatile building block in medicinal chemistry. We will delve into the stereoselective synthesis, chromatographic resolution, and detailed characterization of the (R)- and (S)-enantiomers. While specific pharmacological data for these individual enantiomers is not extensively documented in publicly available literature, this guide will contextualize their potential significance by examining the well-established principles of stereopharmacology and drawing parallels with other chiral piperidine-containing therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the chemistry and potential applications of these valuable chiral synthons.

The Imperative of Chirality in Drug Design: A Piperidine Perspective

Chirality, the property of non-superimposable mirror images, is a fundamental concept in drug discovery and development. Biological systems, being inherently chiral, often exhibit stereoselective interactions with drug molecules. Consequently, the enantiomers of a chiral drug can display markedly different pharmacological and toxicological profiles. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects.

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The conformational flexibility of the piperidine ring, coupled with the ability to introduce substituents at various positions, makes it an ideal scaffold for interacting with a wide range of biological targets. When a substituent, such as the hydroxymethyl group at the 6-position of piperidin-2-one, introduces a chiral center, the resulting enantiomers can adopt distinct three-dimensional arrangements, leading to differential binding affinities and selectivities for their biological targets. Therefore, the synthesis and evaluation of enantiomerically pure piperidine derivatives are critical for the development of safer and more efficacious medicines.[2]

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure 6-(hydroxymethyl)piperidin-2-one can be achieved through two primary strategies: asymmetric synthesis, which creates the desired enantiomer directly, and chiral resolution, which separates a racemic mixture into its constituent enantiomers.

Asymmetric Synthesis

A practical and efficient asymmetric synthesis for both enantiomers of 6-(hydroxymethyl)piperidin-2-one has been developed, avoiding the need for expensive chiral pool starting materials. This method leverages the power of Sharpless asymmetric dihydroxylation to introduce the key stereocenter with high enantioselectivity.

The general synthetic workflow is outlined below:

Experimental Protocol: Asymmetric Synthesis of (6R)- and (6S)-6-(Hydroxymethyl)piperidin-2-one

This protocol is adapted from a published procedure and provides a robust method for obtaining both enantiomers.

Step 1: Asymmetric Dihydroxylation (AD)

-

To a stirred solution of the starting alkenyl ester in an appropriate solvent system (e.g., t-BuOH/H₂O), add the AD-mix-β (for the (R)-enantiomer) or AD-mix-α (for the (S)-enantiomer).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding a suitable quenching agent (e.g., sodium sulfite).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired chiral diol.

Step 2: Multi-step Conversion to the Final Product The resulting chiral diol is then converted to the target enantiomer of 6-(hydroxymethyl)piperidin-2-one through a sequence of reactions that may include protection of the diol, conversion of the ester to a suitable leaving group, intramolecular cyclization, and deprotection. The specific steps will depend on the overall synthetic strategy employed.

Chiral Resolution of Racemic 6-(Hydroxymethyl)piperidin-2-one

While asymmetric synthesis is often preferred, chiral resolution of a racemic mixture provides an alternative route to the individual enantiomers. Common methods for chiral resolution include enzymatic kinetic resolution and preparative chiral chromatography.

2.2.1. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[3][4] For 6-(hydroxymethyl)piperidin-2-one, a potential strategy involves the lipase-catalyzed acylation of the primary alcohol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (General Procedure)

-

Dissolve racemic 6-(hydroxymethyl)piperidin-2-one in a suitable organic solvent (e.g., toluene, tert-butyl methyl ether).

-

Add an acyl donor (e.g., vinyl acetate, isopropenyl acetate).

-

Add a commercially available lipase (e.g., Candida antarctica lipase B (Novozym 435), Pseudomonas cepacia lipase).[5]

-

Incubate the reaction mixture with shaking at a controlled temperature.

-

Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.

-

Separate the unreacted enantiomer from the acylated product by column chromatography.

-

Hydrolyze the acylated enantiomer to obtain the corresponding pure enantiomer.

2.2.2. Preparative Chiral Chromatography

Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers on a larger scale.[6] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Supercritical fluid chromatography (SFC) is an increasingly popular "green" alternative to traditional HPLC for preparative chiral separations, offering faster separations and reduced solvent consumption.[7][8]

Table 1: Comparison of Chiral Separation Techniques

| Feature | Enzymatic Kinetic Resolution | Preparative Chiral Chromatography (HPLC/SFC) |

| Principle | Stereoselective enzymatic reaction | Differential interaction with a chiral stationary phase |

| Maximum Yield | 50% for each enantiomer (without racemization) | >95% recovery of both enantiomers |

| Scalability | Generally good for large quantities | Can be scaled from milligrams to kilograms |

| Development Time | Requires screening of enzymes and reaction conditions | Requires screening of columns and mobile phases |

| Cost | Enzymes can be expensive but are reusable | Chiral columns and solvents can be costly |

Analytical Characterization of Enantiomers

Once the enantiomers are synthesized or resolved, their purity and absolute configuration must be confirmed using a variety of analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. The choice of the chiral stationary phase is critical for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of compounds, including piperidine derivatives.[9]

General Chiral HPLC Method Development:

-

Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC, etc.) with different mobile phases (e.g., hexane/isopropanol, acetonitrile/methanol).

-

Mobile Phase Optimization: Once a column shows some separation, optimize the mobile phase composition to improve resolution and reduce analysis time.

-

Method Validation: Validate the optimized method for linearity, accuracy, precision, and robustness according to ICH guidelines.

Optical Rotation

Enantiomers rotate plane-polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound and can be used to help identify the enantiomer and confirm its optical purity.[10] The specific rotation is measured using a polarimeter and is dependent on the concentration of the sample, the path length of the cell, the temperature, and the wavelength of the light source (typically the sodium D-line at 589 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compounds. While the NMR spectra of enantiomers in an achiral solvent are identical, chiral derivatizing agents or chiral solvating agents can be used to induce diastereomeric interactions that result in distinguishable NMR signals for each enantiomer, allowing for the determination of enantiomeric purity.

Expected ¹H NMR Spectral Features for 6-(hydroxymethyl)piperidin-2-one:

-

Signals corresponding to the protons of the piperidinone ring.

-

Signals for the diastereotopic protons of the hydroxymethyl group.

-

A broad signal for the N-H proton.

-

A signal for the -OH proton.

Expected ¹³C NMR Spectral Features for 6-(hydroxymethyl)piperidin-2-one:

-

A signal for the carbonyl carbon.

-

Signals for the carbons of the piperidinone ring.

-

A signal for the carbon of the hydroxymethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. The mass spectra of enantiomers are identical. Electron ionization (EI) or electrospray ionization (ESI) are common techniques used for the analysis of piperidinone derivatives. The expected molecular ion peak [M]+ or protonated molecule [M+H]+ for 6-(hydroxymethyl)piperidin-2-one would be at m/z 129 or 130, respectively.

Table 2: Summary of Analytical Characterization Techniques

| Technique | Information Provided |

| Chiral HPLC | Enantiomeric excess (e.e.), enantiomeric purity |

| Polarimetry | Specific rotation ([α]), confirmation of optical activity |

| NMR Spectroscopy | Chemical structure confirmation, determination of e.e. (with chiral auxiliaries) |

| Mass Spectrometry | Molecular weight confirmation, structural information from fragmentation |

Pharmacological Significance and Future Directions

While specific biological activity data for the individual enantiomers of 6-(hydroxymethyl)piperidin-2-one are not extensively reported in the scientific literature, the well-established principles of stereopharmacology strongly suggest that they are likely to exhibit different biological profiles. The chiral center at the 6-position, adjacent to the nitrogen atom and bearing a hydroxymethyl group, can significantly influence how the molecule interacts with its biological target.

The hydroxymethyl group can act as a hydrogen bond donor or acceptor, and its spatial orientation will dictate its ability to form key interactions within a binding pocket. Furthermore, the stereochemistry at C-6 will influence the overall conformation of the piperidinone ring, which in turn affects the positioning of other pharmacophoric features.

Many biologically active piperidine derivatives exhibit stereospecific activity. For example, the enantiomers of various piperidinol analogs have shown different potencies as anti-tuberculosis agents.[8] Similarly, chiral chloroquine analogues containing a piperazine moiety have demonstrated that stereochemistry plays a crucial role in their antimalarial activity.[11]

The enantiomers of 6-(hydroxymethyl)piperidin-2-one represent valuable starting materials for the synthesis of more complex chiral molecules. They can be incorporated into larger structures to probe the stereochemical requirements of biological targets and to develop novel therapeutic agents with improved potency and selectivity. Future research in this area should focus on the biological evaluation of the individual (R)- and (S)-enantiomers in a variety of disease-relevant assays to unlock their full therapeutic potential.

Conclusion

The enantiomers of 6-(hydroxymethyl)piperidin-2-one are versatile chiral building blocks with significant potential in drug discovery and development. This technical guide has provided a comprehensive overview of their synthesis, resolution, and characterization. The ability to access both enantiomers in high purity through asymmetric synthesis or chiral resolution is crucial for conducting detailed structure-activity relationship studies and for developing enantiomerically pure drug candidates. While the specific pharmacological profiles of these enantiomers remain to be fully elucidated, the principles of stereopharmacology underscore the importance of their individual investigation. The methodologies and analytical techniques described herein provide a solid foundation for researchers to further explore the chemistry and biological significance of these valuable chiral piperidinones.

References

-

Academia.edu. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Retrieved from [Link]

-

PubMed. (2012). Preparative enantioseparations using supercritical fluid chromatography. Retrieved from [Link]

-

PubMed. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol Analogs With Anti-Tuberculosis Activity. Retrieved from [Link]

-

PubMed. (2018). Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. Retrieved from [Link]

-

PMC. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Retrieved from [Link]

-

Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

-

PMC. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. Retrieved from [Link]

-

Profiles RNS. (n.d.). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Retrieved from [Link]

-

Amanote Research. (n.d.). Synthesis and Biological Evaluation of Chiral A-Aminoanilides With Central Antinociceptive Activity. Retrieved from [Link]

-

Chemsrc. (2025). (S)-6-(HYDROXYMETHYL)PIPERIDIN-2-ONE. Retrieved from [Link]

-

Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]

-

PubMed. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). PCHHAX Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]

-

PMC. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved from [Link]

-

ChromTech. (n.d.). User's Guide - HPLC. Retrieved from [Link]

-

IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Retrieved from [Link]

-

MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from [Link]

-

PMC. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Retrieved from [Link]

-

PMC. (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Retrieved from [Link]

-

PMC. (2022). Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Hydroxymethyl)piperidin-2-one. Retrieved from [Link]

-

PubMed. (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Masked 1,2-Diols. Retrieved from [Link]

-

CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. Retrieved from [Link]

-

PubMed. (n.d.). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. Retrieved from [Link]

-

PubMed. (1995). Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Retrieved from [Link]

-

PubMed. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

-

MDPI. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

-

NIST WebBook. (n.d.). Piperidine, 2,2,6,6-tetramethyl-. Retrieved from [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 5. re.public.polimi.it [re.public.polimi.it]

- 6. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 8. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academia.edu [academia.edu]

- 10. (S)-5-(Hydroxymethyl)piperidin-2-one | C6H11NO2 | CID 86313498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Chiral Synthon: 6-(Hydroxymethyl)piperidin-2-one in Asymmetric Synthesis

Introduction: Unlocking Stereochemical Complexity with a Privileged Scaffold

In the landscape of modern drug discovery and complex molecule synthesis, the precise control of stereochemistry is not merely a benchmark of elegance but a fundamental prerequisite for biological activity and therapeutic efficacy. Chiral piperidine scaffolds are a cornerstone of medicinal chemistry, featuring prominently in a vast array of pharmaceuticals.[1] Among the diverse repertoire of chiral building blocks, 6-(hydroxymethyl)piperidin-2-one has emerged as a particularly valuable and versatile synthon. Its rigid, cyclic structure, coupled with the presence of a stereocenter and a synthetically malleable hydroxymethyl group, provides a powerful platform for the stereocontrolled introduction of complex molecular architectures.

This comprehensive guide, intended for researchers, scientists, and drug development professionals, delves into the synthesis, resolution, and myriad applications of 6-(hydroxymethyl)piperidin-2-one as a chiral building block. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and showcase its utility in the synthesis of intricate target molecules.

The Strategic Advantage of 6-(Hydroxymethyl)piperidin-2-one

The utility of 6-(hydroxymethyl)piperidin-2-one as a chiral building block stems from several key structural features:

-

Pre-installed Stereocenter: The chiral center at the C6 position provides a starting point for the asymmetric synthesis of more complex molecules, influencing the stereochemical outcome of subsequent transformations.

-

Bifunctional Nature: The lactam and primary alcohol functionalities offer orthogonal handles for a variety of chemical manipulations, allowing for sequential or selective reactions.

-

Conformational Rigidity: The piperidin-2-one ring system imparts a degree of conformational constraint, which can be exploited to direct the stereoselectivity of reactions at adjacent positions.

-

Versatile Precursor: It serves as a precursor to a range of other valuable chiral synthons, including substituted piperidines and pipecolic acid derivatives.[2]

Asymmetric Synthesis: A Practical Approach to Enantiopure 6-(Hydroxymethyl)piperidin-2-one

A robust and scalable synthesis of both enantiomers of 6-(hydroxymethyl)piperidin-2-one is crucial for its widespread application. A highly effective method relies on the Sharpless asymmetric dihydroxylation (AD) of an alkenyl ester, followed by a series of straightforward transformations. This approach avoids the use of expensive chiral starting materials from the chiral pool.

The general workflow for this asymmetric synthesis is depicted below:

Caption: Asymmetric synthesis of 6-(hydroxymethyl)piperidin-2-one.

Protocol 1: Asymmetric Synthesis of (6R)-6-(Hydroxymethyl)piperidin-2-one

This protocol is adapted from the work of Hodgkinson and Shipman and outlines a practical route to the (R)-enantiomer. The synthesis of the (S)-enantiomer can be achieved by using the enantiomeric ligand ((DHQD)2AQN) in the asymmetric dihydroxylation step.

Step 1: Asymmetric Dihydroxylation of 4-Methoxyphenylmethyl hex-5-enoate

-

Rationale: The Sharpless Asymmetric Dihydroxylation allows for the enantioselective synthesis of a chiral diol from a prochiral alkene. The choice of the chiral ligand ((DHQ)2AQN for the (5S)-diol leading to the (6R)-lactam) dictates the stereochemical outcome. The 4-methoxyphenylmethyl (MPM) ester serves as a convenient protecting group that can be removed under mild oxidative conditions.

| Reagent/Solvent | Molar Eq. | Quantity |

| 4-Methoxyphenylmethyl hex-5-enoate | 1.0 | (as required) |

| AD-mix-β | - | 1.4 g per mmol of alkene |

| tert-Butanol | - | 5 mL per mmol of alkene |

| Water | - | 5 mL per mmol of alkene |

| Methanesulfonamide | 1.0 | (as required) |

Procedure:

-

To a stirred mixture of tert-butanol and water (1:1) at room temperature, add AD-mix-β and methanesulfonamide.

-

Stir the mixture until both phases are clear (the aqueous phase will be orange and the organic phase yellow).

-

Cool the mixture to 0 °C and add 4-methoxyphenylmethyl hex-5-enoate.

-

Stir the reaction vigorously at 0 °C for 24 hours.

-

Quench the reaction by adding solid sodium sulfite and stir for 1 hour.

-

Extract the aqueous phase with ethyl acetate.

-

Wash the combined organic layers with 2 M NaOH, then brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to afford the crude diol. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed to enhance enantiomeric excess (≥95% ee).

Step 2: Conversion of the Chiral Diol to (6R)-6-(Hydroxymethyl)piperidin-2-one

-

Rationale: This multi-step sequence involves selective protection, mesylation, azidation, reduction, and finally cyclization to form the target lactam. Each step is chosen for its high yield and stereochemical fidelity.

Caption: Transformation of the chiral diol to the target lactam.

A detailed, multi-step protocol for this transformation is beyond the scope of this note, but involves standard organic chemistry procedures. The key transformations are outlined in the diagram above.

Enzymatic Resolution: A Green Alternative

For laboratories not equipped for asymmetric synthesis, or for instances where a racemic mixture is more readily available, enzymatic kinetic resolution offers a powerful and environmentally benign alternative for accessing the enantiopure building block. Lipases are particularly effective for this purpose, demonstrating high enantioselectivity in the acylation of the hydroxymethyl group.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 6-(Hydroxymethyl)piperidin-2-one

-

Rationale: This protocol utilizes a lipase to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. Pseudomonas cepacia lipase (Lipase PS-C "Amano" II) is a commercially available enzyme known for its broad substrate scope and high enantioselectivity in resolving chiral alcohols.[3][4] Vinyl acetate is often used as an irreversible acyl donor, driving the reaction to completion.

| Reagent/Solvent | Molar Eq. | Quantity |

| Racemic 6-(hydroxymethyl)piperidin-2-one | 1.0 | (as required) |

| Lipase PS-C "Amano" II | - | (catalytic) |

| Vinyl acetate | 1.5 | (as required) |

| tert-Butyl methyl ether (TBME) | - | (solvent) |

Procedure:

-

To a solution of racemic 6-(hydroxymethyl)piperidin-2-one in TBME, add Lipase PS-C "Amano" II.

-

Add vinyl acetate and stir the mixture at room temperature.

-

Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed acetate.

-

When the reaction reaches approximately 50% conversion, filter off the enzyme.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted alcohol enantiomer from the acetylated enantiomer by column chromatography on silica gel.

-

The acetylated enantiomer can be hydrolyzed back to the alcohol using standard basic conditions (e.g., K2CO3 in methanol/water) to afford the other enantiomer of the building block.

Applications in Target-Oriented Synthesis

The synthetic utility of enantiopure 6-(hydroxymethyl)piperidin-2-one is best illustrated through its application in the synthesis of complex and biologically active molecules.

Case Study: Synthesis of Azinomycin Analogues

The azinomycins are a class of potent antitumor agents. The synthesis of analogues of these natural products is of significant interest for developing new cancer therapeutics.[5] The (6S)-enantiomer of 6-(hydroxymethyl)piperidin-2-one has been employed as a key chiral building block in the synthesis of the left-hand portion of azinomycin analogues.

The hydroxymethyl group can be converted to a leaving group (e.g., a mesylate or tosylate), which is then displaced by a nucleophile to introduce further complexity. The lactam nitrogen can be protected and the carbonyl group can be reduced or otherwise modified. This allows for the construction of the intricate bicyclic core of the azinomycin analogues with a high degree of stereocontrol.

Case Study: Synthesis of Conformationally Constrained Pipecolic Acid Derivatives

Pipecolic acid and its derivatives are important components of many natural products and pharmaceuticals. The rigid framework of 6-(hydroxymethyl)piperidin-2-one can be elaborated to produce conformationally constrained pipecolic acid analogues.[2] These constrained analogues are valuable tools for studying peptide structure and function and can lead to the development of more potent and selective peptide-based drugs.

The synthesis typically involves the protection of the lactam nitrogen, followed by oxidation of the hydroxymethyl group to a carboxylic acid. Subsequent manipulations can then be performed to introduce various substituents onto the piperidine ring.

Conclusion: A Powerful Tool for Asymmetric Synthesis

6-(Hydroxymethyl)piperidin-2-one has proven to be a highly valuable and versatile chiral building block in organic synthesis. Its ready accessibility in enantiopure form, either through asymmetric synthesis or enzymatic resolution, coupled with its bifunctional nature and inherent stereochemistry, makes it an attractive starting material for the synthesis of a wide range of complex and biologically important molecules. The protocols and applications outlined in this guide are intended to provide researchers with a solid foundation for incorporating this powerful synthon into their own synthetic strategies, thereby accelerating the discovery and development of new chemical entities.

References

- Hodgkinson, T. J., & Shipman, M. (1998). Practical Asymmetric Synthesis of Both Enantiomers of 6-(Hydroxymethyl)piperidin-2-one. Synlett, 1998(8), 937-938.

- Moloney, M. G., et al. (2002). Synthesis of a chiral bicyclic lactam template for the diastereoselective synthesis of functionalised piperidines. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2.

- Toyooka, N., et al. (1999). 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. The Journal of Organic Chemistry, 64(13), 4914–4919.

-

Amano Enzyme. Lipase PS-C "Amano" II. [Link]

- Shipman, M., et al. (2001). Synthesis and DNA cross-linking ability of analogues of the azinomycins. Bioorganic & Medicinal Chemistry Letters, 11(10), 1275-1278.

- Couty, F., & Marrot, J. (2005). Synthesis of conformationally constrained pipecolic acid derivatives from (S)-6-(hydroxymethyl)piperidin-2-one. Tetrahedron: Asymmetry, 16(14), 2453-2459.

-

PubChem. (S)-6-(Hydroxymethyl)piperidin-2-one. [Link]

-

ACS Publications. Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. [Link]

-

MDPI. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 28(16), 6362. [Link]

- Fitz, M., et al. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 17(7), 1129-1134.

Sources

- 1. utupub.fi [utupub.fi]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

"6-(Hydroxymethyl)piperidin-2-one" as a precursor for pharmaceutical intermediates

[1]

Executive Summary

In the landscape of modern drug discovery, 6-(Hydroxymethyl)piperidin-2-one (6-HMP) serves as a critical "chiral pivot."[1] Unlike simple piperidines, this lactam scaffold preserves the stereochemical integrity of its amino acid precursors (typically L-lysine or L-

This Application Note details the utility of 6-HMP as a precursor for indolizidine alkaloids (glycosidase inhibitors), pipecolic acid pharmacophores (local anesthetics, immunosuppressants), and peptidomimetics . We provide a validated protocol for its synthesis and downstream derivatization, emphasizing its role in accessing chemical space distinct from the 5-substituted analogues used in diazabicyclooctane

Chemical Profile & Strategic Value[1]

| Property | Specification |

| IUPAC Name | (6S)-6-(Hydroxymethyl)piperidin-2-one |

| CAS Number | 128726-47-6 |

| Molecular Formula | C |

| Molecular Weight | 129.16 g/mol |

| Chiral Source | Derived from L- |

| Key Functionality |

Strategic "Hub" Reactivity

6-HMP is unique because it allows for divergent synthesis :

Synthesis Protocol: The "Upstream" Workflow

Objective: Synthesize enantiopure (S)-6-(Hydroxymethyl)piperidin-2-one from L-

Materials

-

Starting Material: L-

-Aminoadipic acid (>98% ee).[1] -

Reagents: Thionyl chloride (SOCl

), Methanol (MeOH), Sodium Borohydride (NaBH -

Solvents: Ethanol (EtOH), THF.

Step-by-Step Methodology

Step 1: Cyclization-Esterification to Methyl (S)-6-oxopipecolate[1]

-

Setup: Charge a flame-dried round-bottom flask with L-

-aminoadipic acid (10.0 mmol) and dry MeOH (50 mL). -

Activation: Cool to 0°C. Add SOCl

(12.0 mmol) dropwise. Caution: Exothermic gas evolution. -

Reflux: Heat the mixture to reflux for 4 hours. The acid cyclizes to the lactam while the carboxylic acid is esterified.

-

Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with saturated NaHCO

(to remove unreacted acid), then brine. Dry over Na -

Yield: Expect ~85-90% of Methyl (S)-6-oxopipecolate as a viscous oil.[1]

Step 2: Chemoselective Reduction to 6-HMP

Critical Insight: Standard LiAlH

-

Preparation: Dissolve Methyl (S)-6-oxopipecolate (5.0 mmol) in absolute EtOH (20 mL).

-

Addition: Add CaCl

(2.5 mmol) and stir for 15 mins (activates the borohydride). -

Reduction: Add NaBH

(10.0 mmol) in portions at 0°C. -

Reaction: Stir at room temperature for 12 hours. Monitor by TLC (the ester spot disappears; a more polar alcohol spot appears).

-

Quench: Carefully add aqueous citric acid (10%) to pH 6. Extract with DCM/Isopropanol (3:1) due to the product's polarity.

-

Purification: Flash chromatography (DCM:MeOH 95:5).

-

Result: (S)-6-(Hydroxymethyl)piperidin-2-one as a white solid/colorless oil.[1]

Application Workflows

Workflow A: Synthesis of Indolizidine Alkaloids (Glycosidase Inhibitors)

Indolizidines (e.g., Lentiginosine) are potent inhibitors of amyloglucosidases. 6-HMP provides the pre-formed piperidine ring; the pyrrolidine ring is formed via the hydroxymethyl handle.

Mechanism:

-

Activation: Convert the hydroxyl group of 6-HMP to a Tosylate or Iodide.

-

N-Alkylation: Alkylate the lactam nitrogen with a 3-carbon chain containing a terminal alkene or protected alcohol.[1]

-

Ring Closure: Perform Ring-Closing Metathesis (RCM) or intramolecular nucleophilic substitution.[1]

Workflow B: Synthesis of Pipecolic Acid Pharmacophores

Pipecolic acid derivatives are core motifs in local anesthetics like Ropivacaine . 6-HMP serves as a protected form of pipecolic acid that can be N-alkylated before revealing the carboxylic acid.[1]

Mechanism:

-

N-Alkylation: React 6-HMP with an alkyl halide (e.g., propyl bromide for ropivacaine precursors) using NaH in DMF.[1]

-

Oxidation: Oxidize the hydroxymethyl group to the carboxylic acid (Jones oxidation or TEMPO/BAIB).

-

Amidation: Couple with 2,6-xylidine to form the anesthetic pharmacophore.

Visualizing the Divergent Pathways

The following diagram illustrates how 6-HMP acts as a central node connecting raw amino acids to complex pharmaceutical targets.

Caption: Divergent synthetic pathways originating from the 6-HMP scaffold. The central hub allows access to bicyclic alkaloids, anesthetics, and peptide mimics.

Quality Control & Validation

To ensure the integrity of the 6-HMP intermediate, the following analytical parameters should be verified:

| Method | Parameter | Acceptance Criteria |

| HPLC | Chiral Column (e.g., Chiralpak AD-H) | >98% ee (Compare with racemic standard) |

| 1H NMR | Methine Proton (C6-H) | Multiplet at |

| 13C NMR | Carbonyl Carbon (C2) | Signal at ~173 ppm (Lactam C=O) |

| Optical Rotation | Specific rotation must match literature (typically positive for S-isomer in MeOH) |

References

-